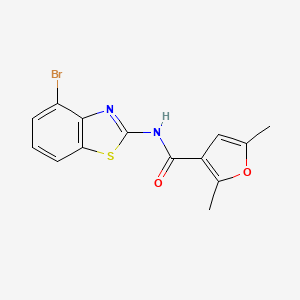

N-(4-bromo-1,3-benzothiazol-2-yl)-2,5-dimethylfuran-3-carboxamide

Description

N-(4-bromo-1,3-benzothiazol-2-yl)-2,5-dimethylfuran-3-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a bromine atom at the 4-position of the benzothiazole ring and a carboxamide group attached to a dimethylfuran moiety

Properties

IUPAC Name |

N-(4-bromo-1,3-benzothiazol-2-yl)-2,5-dimethylfuran-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrN2O2S/c1-7-6-9(8(2)19-7)13(18)17-14-16-12-10(15)4-3-5-11(12)20-14/h3-6H,1-2H3,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMFDCYYUVTYVQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NC2=NC3=C(S2)C=CC=C3Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-1,3-benzothiazol-2-yl)-2,5-dimethylfuran-3-carboxamide typically involves the following steps:

Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminobenzenethiol with a suitable brominated precursor under acidic conditions.

Coupling with Dimethylfuran: The brominated benzothiazole is then coupled with 2,5-dimethylfuran-3-carboxylic acid or its derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-1,3-benzothiazol-2-yl)-2,5-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form amines or alcohols.

Coupling Reactions: The carboxamide group can participate in coupling reactions to form amides, esters, or other derivatives.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like DMF or DMSO.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

Substitution: Formation of substituted benzothiazole derivatives.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Scientific Research Applications

Medicinal Chemistry: It has shown promise as an antibacterial and anticancer agent due to its ability to inhibit specific enzymes and pathways involved in disease progression.

Biological Research: The compound is used as a tool to study the mechanisms of enzyme inhibition and protein interactions.

Industrial Applications: It may be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-bromo-1,3-benzothiazol-2-yl)-2,5-dimethylfuran-3-carboxamide involves the inhibition of specific enzymes and molecular targets. For example, it may inhibit DNA polymerase theta (Polθ), which is involved in DNA repair processes . By inhibiting Polθ, the compound can prevent the repair of DNA damage in cancer cells, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

- N-(4-bromo-1,3-benzothiazol-2-yl)-2-furamide

- N-(4-bromo-1,3-benzothiazol-2-yl)-4-nitrobenzamide

- N-(4-bromo-1,3-benzothiazol-2-yl)-1-(methylsulfonyl)-4-piperidinecarboxamide

Uniqueness

N-(4-bromo-1,3-benzothiazol-2-yl)-2,5-dimethylfuran-3-carboxamide is unique due to the presence of the dimethylfuran moiety, which imparts specific electronic and steric properties to the molecule. This uniqueness can influence its biological activity and selectivity towards specific targets, making it a valuable compound for further research and development.

Biological Activity

N-(4-bromo-1,3-benzothiazol-2-yl)-2,5-dimethylfuran-3-carboxamide is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a benzothiazole moiety linked to a furan ring, with a carboxamide functional group. Its chemical structure can be represented as follows:

| Property | Description |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 1172788-89-4 |

| Molecular Formula | C13H12BrN3OS |

| Molecular Weight | 325.22 g/mol |

The biological activity of this compound primarily involves its interaction with specific biological targets:

- Enzyme Inhibition : The compound has been identified as an inhibitor of critical enzymes involved in various metabolic pathways. For instance, it shows potential in inhibiting the enzyme DprE1, which is essential for the cell wall biosynthesis of Mycobacterium tuberculosis .

- Cell Cycle Arrest : In studies involving cancer cell lines, the compound has demonstrated the ability to induce cell cycle arrest at the G2 phase and promote apoptosis .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has shown effectiveness against various bacterial strains by disrupting their cell wall synthesis or interfering with essential enzymatic processes.

Anticancer Activity

The compound has been evaluated for its anticancer potential against several cancer cell lines. For example:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| NCI-H520 | 1.36 ± 0.27 | Inhibition of FGFR1 |

| NCI-H1581 | 1.25 ± 0.23 | Induction of apoptosis |

| NCI-H226 | 2.31 ± 0.41 | Cell cycle arrest at G2 |

| NCI-H460 | 2.14 ± 0.36 | Inhibition of ERK pathway |

| NCI-H1703 | 1.85 ± 0.32 | Modulation of signaling pathways |

These findings suggest that the compound may serve as a promising lead for developing new anticancer therapies targeting FGFR1 and related pathways .

Case Studies

Several studies have documented the biological efficacy of this compound:

- Inhibition of Mycobacterium tuberculosis : A study highlighted its role in inhibiting DprE1, crucial for mycobacterial cell wall synthesis, indicating potential as an anti-tuberculosis agent .

- Anticancer Properties : Research on non-small cell lung cancer (NSCLC) cell lines showed that the compound not only inhibited cell proliferation but also induced apoptosis through specific molecular interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.